molecular formula C8H7ClO4 B13957257 (5-Ethoxyfuran-2-yl)(oxo)acetyl chloride CAS No. 100750-62-7

(5-Ethoxyfuran-2-yl)(oxo)acetyl chloride

Cat. No.: B13957257
CAS No.: 100750-62-7
M. Wt: 202.59 g/mol
InChI Key: WLKOCFHYVMISPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- is an organic compound with the molecular formula C8H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl chloride group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- typically involves the reaction of 5-ethoxy-2-furanone with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

5-ethoxy-2-furanone+SOCl22-Furanacetyl chloride, 5-ethoxy-alpha-oxo-+SO2+HCl\text{5-ethoxy-2-furanone} + \text{SOCl}_2 \rightarrow \text{2-Furanacetyl chloride, 5-ethoxy-alpha-oxo-} + \text{SO}_2 + \text{HCl} 5-ethoxy-2-furanone+SOCl2​→2-Furanacetyl chloride, 5-ethoxy-alpha-oxo-+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Hydrolysis Agents: Water, aqueous bases

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Substitution: Formation of amides, esters, and thioesters

    Hydrolysis: Formation of 5-ethoxy-2-furancarboxylic acid

    Reduction: Formation of 5-ethoxy-2-furanmethanol

Scientific Research Applications

2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanacetyl chloride, 5-ethoxy-alpha-oxo- involves its reactivity with nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetyl chloride: Lacks the ethoxy group, making it less versatile in certain reactions.

    5-Ethoxy-2-furanone: Lacks the acetyl chloride group, limiting its reactivity as

Properties

CAS No.

100750-62-7

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

2-(5-ethoxyfuran-2-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C8H7ClO4/c1-2-12-6-4-3-5(13-6)7(10)8(9)11/h3-4H,2H2,1H3

InChI Key

WLKOCFHYVMISPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(O1)C(=O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.